3-Isocyanato-2-methylfuran

描述

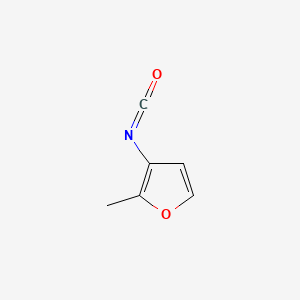

3-Isocyanato-2-methylfuran: is an organic compound with the molecular formula C6H5NO2 It is a derivative of furan, characterized by the presence of an isocyanate group (-N=C=O) at the third position and a methyl group at the second position of the furan ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-2-methylfuran can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently undergoes elimination to yield the isocyanate product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the reaction and prevent decomposition of the product. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and proper handling protocols.

化学反应分析

Types of Reactions: 3-Isocyanato-2-methylfuran undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Substitution Reactions: The furan ring can undergo electrophilic substitution reactions, where the isocyanate group can be replaced by other functional groups under appropriate conditions.

Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Thiols: React with the isocyanate group to form thiocarbamates.

Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

科学研究应用

Pharmaceutical Applications

3-Isocyanato-2-methylfuran has shown potential in pharmaceutical applications, particularly in drug development. Its structural features allow it to interact with biological molecules, making it a candidate for drug design.

- Anti-inflammatory Agents : Research indicates that derivatives of isocyanates can exhibit anti-inflammatory properties. For example, studies have shown that compounds with isocyanate groups can inhibit inflammatory pathways, making them suitable for developing anti-inflammatory drugs .

- Synthesis of Bioactive Compounds : The compound can serve as an intermediate in synthesizing bioactive compounds that have therapeutic effects against various diseases. Its ability to form stable adducts with amines and alcohols allows for the development of novel pharmaceuticals .

Material Science Applications

The unique chemical structure of this compound makes it valuable in materials science, particularly in the synthesis of polymers.

- Polyurethane Production : Isocyanates are critical in producing polyurethane foams and elastomers. This compound can be used to create flexible and rigid polyurethane materials with desirable mechanical properties . The incorporation of this compound may enhance the thermal stability and chemical resistance of the resulting polymers.

- Coatings and Adhesives : The compound's reactivity allows it to be utilized in formulating high-performance coatings and adhesives. These materials benefit from enhanced durability and adhesion properties due to the presence of the isocyanate group .

Environmental Applications

Given the increasing focus on sustainable chemistry, this compound can play a role in developing green technologies.

- Biofuels : The compound's furan ring structure suggests potential applications in biofuel production. It can be derived from renewable biomass sources, aligning with the goals of reducing fossil fuel dependency .

- Biodegradable Plastics : Research into biodegradable plastics has identified isocyanates as key components in creating environmentally friendly materials. This compound can contribute to developing plastics that degrade more readily than conventional petroleum-based polymers .

Case Study 1: Pharmaceutical Development

A study investigated the anti-inflammatory effects of isocyanate derivatives, including those related to this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for further development as therapeutic agents against chronic inflammatory diseases .

Case Study 2: Polyurethane Synthesis

In a comparative analysis of different isocyanates used in polyurethane production, this compound was evaluated for its performance in creating flexible foams. The study found that foams produced with this compound exhibited superior elasticity and resilience compared to traditional isocyanates, indicating its viability as an alternative raw material .

作用机制

The mechanism of action of 3-Isocyanato-2-methylfuran involves the nucleophilic attack on the isocyanate group by various nucleophiles. This results in the formation of stable urea, carbamate, or thiocarbamate linkages. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may inhibit enzyme activity by forming covalent bonds with active site residues.

相似化合物的比较

2-Isocyanato-3-methylfuran: Similar structure but with the isocyanate and methyl groups swapped.

3-Isocyanatofuran: Lacks the methyl group at the second position.

2-Methylfuran: Lacks the isocyanate group.

Uniqueness: 3-Isocyanato-2-methylfuran is unique due to the presence of both the isocyanate and methyl groups on the furan ring. This combination imparts distinct reactivity and properties compared to its analogs. The isocyanate group provides a reactive site for nucleophilic addition, while the methyl group influences the electronic and steric environment of the molecule, affecting its overall reactivity and stability.

生物活性

3-Isocyanato-2-methylfuran is a compound of interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, toxicity, and potential therapeutic uses.

This compound is an isocyanate derivative of 2-methylfuran, characterized by the presence of an isocyanate functional group (-N=C=O). This functional group is known for its high reactivity, which can lead to various biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylfuran with phosgene or other isocyanate precursors under controlled conditions. The process requires careful handling due to the toxic nature of isocyanates.

Toxicological Studies

Research indicates that compounds containing isocyanate groups can exhibit significant toxicity. For instance, methyl isocyanate (MIC), a related compound, has been linked to acute pulmonary damage and other severe health effects following high-concentration exposure. Studies have shown that exposure to MIC can lead to rapid mortality in animal models, with LC50 values established at approximately 171 ppm for rats and 112 ppm for guinea pigs after short-term exposure .

Table 1: Toxicity Data for Isocyanates

| Compound | Species | LC50 (ppm) | Exposure Duration |

|---|---|---|---|

| Methyl Isocyanate | Rats | 171 | 15 min |

| Methyl Isocyanate | Guinea Pigs | 112 | 15 min |

| This compound | TBD | TBD | TBD |

Biological Effects

Isocyanates are known to interact with biological macromolecules, leading to alterations in protein structure and function. This reactivity can result in sensitization and allergic responses in humans, particularly affecting the respiratory system. In occupational settings, exposure to diisocyanates has been linked to asthma and other respiratory conditions .

Case Studies

- Occupational Exposure : A study on workers exposed to diisocyanates reported increased incidences of respiratory issues and skin sensitization. The findings underscore the need for monitoring and protective measures in industrial environments where isocyanates are used .

- Asthma Induction : Research has shown that repeated exposure to isocyanates can lead to the development of asthma-like symptoms in sensitive individuals. The mechanism involves the formation of adducts between isocyanates and proteins, triggering immune responses .

Potential Therapeutic Applications

Despite their toxicity, isocyanates have potential therapeutic applications due to their ability to modify biological targets selectively. For example, they can be utilized in drug design as reactive intermediates that form covalent bonds with specific proteins involved in disease processes.

Future Directions

Further research into the biological activity of this compound could explore its potential as a therapeutic agent while addressing safety concerns associated with its use. Investigating safer synthetic routes and developing targeted delivery mechanisms may enhance its applicability in medicinal chemistry.

属性

IUPAC Name |

3-isocyanato-2-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDGMPKSJDTEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919317 | |

| Record name | 3-Isocyanato-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-65-0, 92183-41-0 | |

| Record name | 3-Isocyanato-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921938-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isocyanato-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cellulose, 2-hydroxyethyl ether, polymer with N,N-dimethyl-N-2-propen-1-yl-2-propen-1-aminium chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。